molecular formula C6H12O3S B14761070 S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate

S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate

Cat. No.: B14761070
M. Wt: 164.22 g/mol
InChI Key: AMSOCLBCWBHQKH-UHFFFAOYSA-N
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Description

S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate: is a chemical compound with the molecular formula C8H16O4S. It is also known by other names such as S-acetyl-PEG3-alcohol. This compound is characterized by its unique structure, which includes a hydroxyethoxy group and an ethanethioate group. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate typically involves the reaction of ethanethioic acid with a hydroxyethoxyethyl compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyethoxy group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with other molecules, while the ethanethioate group can participate in nucleophilic or electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

    S-(2-(2-Hydroxyethoxy)ethoxy)ethyl ethanethioate: This compound has an additional ethoxy group, which can influence its reactivity and solubility.

    S-acetyl-PEG4-alcohol: This compound has a longer polyethylene glycol chain, which can affect its physical and chemical properties.

Uniqueness: S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate is unique due to its specific combination of functional groups, which gives it distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in scientific research and industrial applications.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

S-[2-(2-hydroxyethoxy)ethyl] ethanethioate

InChI

InChI=1S/C6H12O3S/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3

InChI Key

AMSOCLBCWBHQKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCO

Origin of Product

United States

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